



## (S,R,S)-AHPC-Me: A Technical Guide for Researchers

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An In-depth Technical Guide on the Von Hippel-Lindau (VHL) E3 Ligase Ligand **(S,R,S)-AHPC-Me** for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the chemical properties, experimental protocols, and relevant biological pathways associated with **(S,R,S)-AHPC-Me**, a critical ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase used in the development of Proteolysis Targeting Chimeras (PROTACs).

### **Core Chemical Properties and Identification**

(S,R,S)-AHPC-Me is a key building block in the synthesis of PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins.[1] [2] It functions as the VHL-recruiting moiety in several well-established PROTACs, including the BET bromodomain degrader ARV-771.[3][4]

Table 1: Chemical and Physical Properties of (S,R,S)-AHPC-Me

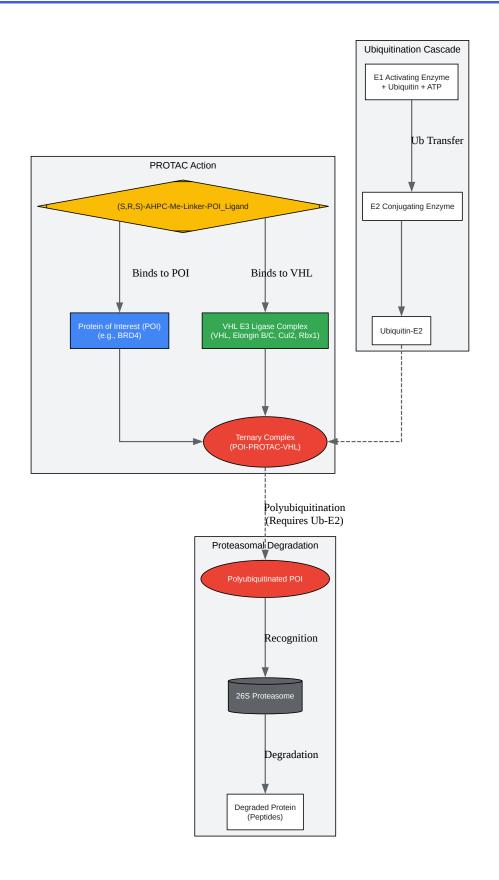


Property	Value	Source(s)
CAS Number	1948273-02-6	[5]
Molecular Formula	C23H32N4O3S	[5]
Molecular Weight	444.59 g/mol	[5]
IUPAC Name	(2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide	[5]
Synonyms	VHL ligand 2, E3 ligase Ligand 1A	[4]
InChI Key	JOSFQWNOUSNZBP- UUZHKXTQSA-N	N/A
SMILES	CC1=C(SC=N1)C2=CC=C(C= C2)C(C)NC(=O)C3CC(CN3C( =O)C(C(C)(C)C)N)O	N/A
Solubility	Soluble in DMSO	N/A
Storage	Store at -20°C for long-term stability.	N/A

# Signaling Pathway: VHL-Mediated Protein Degradation

**(S,R,S)-AHPC-Me** is instrumental in hijacking the ubiquitin-proteasome system to induce the degradation of a target protein. When incorporated into a PROTAC, the **(S,R,S)-AHPC-Me** moiety binds to the VHL E3 ubiquitin ligase. The other end of the PROTAC binds to the protein of interest (POI), forming a ternary complex between the POI and the VHL E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.





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Caption: VHL-mediated ubiquitination and degradation pathway initiated by a PROTAC.



## Experimental Protocols Synthesis of (S,R,S)-AHPC-Me

A detailed, step-by-step synthesis protocol for **(S,R,S)-AHPC-Me** is not readily available in the public domain. Commercial suppliers typically provide the compound directly. The synthesis of PROTACs using **(S,R,S)-AHPC-Me** generally involves standard amide coupling reactions to attach a linker and the ligand for the protein of interest.[2]

#### Western Blotting for BRD4 Protein Degradation

This protocol outlines the procedure for assessing the degradation of a target protein, such as BRD4, following treatment with a PROTAC like ARV-771.

- 1. Cell Culture and Treatment:
- Seed cells (e.g., a human cancer cell line expressing BRD4) in appropriate well plates and allow them to adhere.
- Treat the cells with varying concentrations of the PROTAC (e.g., ARV-771) and a vehicle control (e.g., DMSO) for a predetermined time course.
- 2. Cell Lysis and Protein Quantification:
- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cellular debris and collect the supernatant.
- Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
- 3. SDS-PAGE and Western Blotting:
- Normalize the protein concentrations of all samples.
- Prepare protein samples by adding Laemmli buffer and boiling.

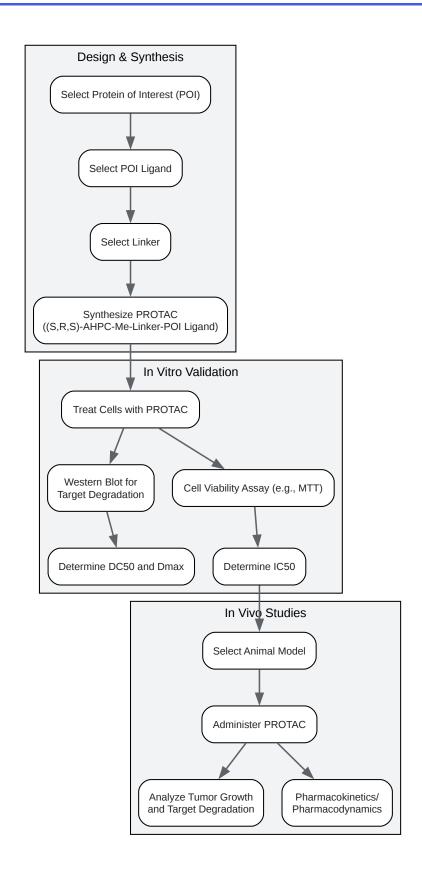


- Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin).
- Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)conjugated secondary antibody.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- 4. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the intensity of the target protein band to the corresponding loading control band to determine the relative protein levels.

### **Experimental Workflow**

The following diagram illustrates a typical workflow for the design, synthesis, and evaluation of a PROTAC utilizing **(S,R,S)-AHPC-Me**.





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Caption: General workflow for PROTAC development and evaluation.



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